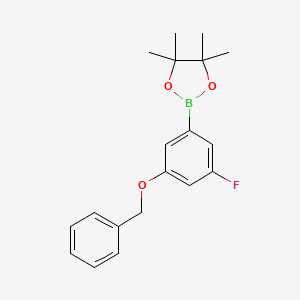

5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester, 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

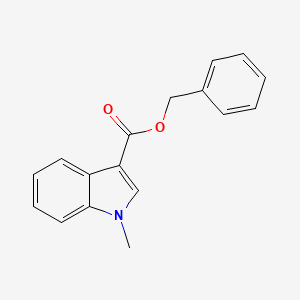

5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is a laboratory chemical . It is also known as 3-Benzyloxy-5-fluorophenylboronic acid pinacol ester . It is not recommended for use in food, drugs, pesticides, or biocidal products .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can undergo functionalizing deboronation . A catalytic protodeboronation of these esters using a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Polymer Synthesis and Applications : A study by Cui et al. (2017) outlines the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization using 4-formylbenzeneboronic acid pinacol ester. These polymers degrade in response to hydrogen peroxide and have potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Organic Synthesis and Reactions : The synthesis of benzene- and pyridinediboronic acids via organotin compounds was described by Mandolesi et al. (2002), showcasing the utility of these compounds in organic synthesis (Mandolesi et al., 2002). Additionally, Wang et al. (2018) developed a copper-catalyzed method for synthesizing benzylboronic esters, highlighting the reactivity of these compounds in synthetic chemistry (Wang et al., 2018).

Analytical Chemistry : Zhong et al. (2012) discussed the challenges in analyzing highly reactive pinacolboronate esters, emphasizing their significance in the Suzuki coupling reaction for complex molecule synthesis (Zhong et al., 2012).

Materials Science and Catalysis : Mfuh et al. (2017) described a metal- and additive-free method for converting haloarenes directly to boronic acids and esters, which is significant in the fields of materials science and catalysis (Mfuh et al., 2017).

Electrochemistry : Research by Ohtsuka et al. (2017) on the electrochemical properties of oxygen-containing organotrifluoroborates and their boronic acid esters revealed insights into their potential applications in electrochemistry (Ohtsuka et al., 2017).

Pharmaceutical Research : The synthesis of 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester by Xie Jun (2006) is an example of the application of boronic acid esters in the synthesis of pharmaceutical intermediates (Xie Jun, 2006).

Mechanism of Action

Target of Action

The primary target of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the boronic ester transfers the attached organic group to the palladium catalyst . This results in the formation of a new carbon-palladium bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .

Action Environment

The action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is influenced by several environmental factors. For instance, the compound should be handled in an environment with adequate ventilation . It’s also important to avoid dust formation and release into the environment . The compound should be stored in suitable containers for disposal .

properties

IUPAC Name |

2-(3-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVUCVNUXHFOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)